

Effective methods for removing unreacted lactose from epilactose synthesis

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Compound of Interest

Compound Name: *Epilactose*

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Technical Support Center: Epilactose Synthesis & Purification

This guide provides researchers, scientists, and drug development professionals with technical support for the effective removal of unreacted lactose during **epilactose** synthesis. Find answers to frequently asked questions and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted lactose from my **epilactose** synthesis reaction?

A1: The most common and effective methods involve a combination of enzymatic degradation, microbial fermentation, and chromatography. A multi-step approach is often necessary because lactose and **epilactose** are isomers, making them difficult to separate based on molecular size alone.^{[1][2]} Key strategies include:

- **Selective Enzymatic Hydrolysis:** Using a β -galactosidase enzyme that specifically targets lactose for hydrolysis into glucose and galactose, leaving **epilactose** intact.^[1]
- **Microbial Fermentation:** Employing microorganisms, such as baker's yeast (*Saccharomyces cerevisiae*), to consume the monosaccharides (glucose and galactose) generated from

lactose hydrolysis.[1][3] Some bacteria, like *Lactiplantibacillus plantarum*, can directly ferment lactose and lactulose while leaving **epilactose**.[4]

- Chromatography: Techniques like ligand-exchange or ion-exchange chromatography can effectively separate **epilactose** from remaining lactose and other impurities.[5][6]
- Crystallization: A preliminary step can be the crystallization of excess lactose at low temperatures.[5][7]

Q2: I'm observing low purity of **epilactose** after purification. What could be the cause?

A2: Low purity of **epilactose** can stem from several factors. Incomplete removal of lactose is a primary reason due to their isomeric nature.[1][2] Another cause could be the presence of side products from the initial synthesis. For enzymatic purification methods, the β -galactosidase used might be hydrolyzing the **epilactose** as well as the lactose. It is crucial to select an enzyme with high specificity for lactose.[1] In chromatographic separations, improper column selection, or unoptimized elution conditions can lead to poor separation of the isomers.[6]

Q3: Can I use a single purification method to achieve high-purity **epilactose**?

A3: While possible, achieving high purity (e.g., >98%) with a single method is challenging and often results in low yields.[6][8] A more robust and common approach is a multi-step purification strategy. For instance, an initial crystallization or enzymatic hydrolysis to remove the bulk of the lactose, followed by a high-resolution chromatographic step to separate the remaining trace amounts of lactose and other impurities, is often more effective.[5][7]

Q4: What is a realistic yield and purity to expect from these purification methods?

A4: The yield and purity of **epilactose** are highly dependent on the chosen purification strategy. A multi-step process involving enzymatic hydrolysis, yeast fermentation, and chromatography can achieve purities of over 98% with an overall yield of around 24%. [6][9] A two-step food-grade process using enzymatic hydrolysis and microbial treatment has been reported to yield **epilactose** with 87% purity and a 76.4% yield.[1][3] Combining crystallization with ligand-exchange chromatography can result in 99% purity with a 51% total yield.[6][7]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Epilactose Yield	Non-selective enzyme: The β -galactosidase may be hydrolyzing epilactose in addition to lactose.	Screen different β -galactosidases to find one with high specificity for lactose and low activity towards epilactose. [1] Optimize reaction conditions (pH, temperature, time) to favor lactose hydrolysis.[1]
Microbial consumption of epilactose: The microorganism used for fermentation may be consuming epilactose.	Select a microorganism known to preferentially consume lactose or monosaccharides (e.g., <i>Saccharomyces cerevisiae</i> for monosaccharides, <i>Lactiplantibacillus plantarum</i> for lactose).[1][4] Monitor the fermentation process closely and stop it before significant epilactose consumption occurs.[4]	
Incomplete Lactose Removal	Inefficient enzymatic hydrolysis: The β -galactosidase reaction may not have gone to completion.	Optimize enzyme concentration, pH, temperature, and reaction time for complete lactose hydrolysis.[1]
Poor chromatographic separation: The chromatography conditions are not optimized for separating lactose and epilactose.	Adjust the mobile phase composition, flow rate, and column temperature. Consider using a different type of column, such as an amino HILIC column which has shown good separation of these isomers.[10]	

Presence of Monosaccharides
in Final Product

Incomplete fermentation: The microbial fermentation did not completely remove the glucose and galactose.

Ensure optimal growth conditions for the microorganism (e.g., temperature, pH, aeration).
Extend the fermentation time and monitor monosaccharide levels by HPLC.[\[1\]](#)

Ineffective charcoal treatment:
Activated charcoal may not have adsorbed all the monosaccharides.

Optimize the ratio of activated charcoal to the sugar solution and the contact time.[\[1\]](#)

Quantitative Data on Purification Methods

Purification Strategy	Purity	Yield	Reference
Crystallization, β -galactosidase hydrolysis, yeast digestion, ion-exchange chromatography	91.1%	42.5%	[5]
Crystallization and ligand-exchange chromatography	99%	51%	[6][7]
Enzymatic hydrolysis (β -galactosidase), yeast fermentation, and cation exchange chromatography	>98%	24.0%	[6][9]
Two-step: β -galactosidase hydrolysis and <i>S. cerevisiae</i> fermentation	87%	76.4%	[1][3]
Selective fermentation with <i>Lactiplantibacillus plantarum</i>	>95%	High (specific value not stated)	[4]

Experimental Protocols

Protocol 1: Two-Step Purification via Enzymatic Hydrolysis and Microbial Fermentation

This protocol is based on the food-grade purification strategy for **epilactose** recovery.[1]

Step 1: Selective Enzymatic Hydrolysis of Lactose

- **Enzyme Selection:** Screen various commercially available β -galactosidases to identify one with high hydrolytic activity towards lactose and minimal activity towards **epilactose**. The enzyme from *Aspergillus niger* (AnGal) has been shown to be effective.^[1]
- **Reaction Setup:** Prepare a solution of the crude **epilactose** mixture containing unreacted lactose.
- **Optimization of Hydrolysis:**
 - Adjust the pH of the solution to the optimal range for the selected enzyme (e.g., pH 4.41 for AnGal).^[1]
 - Add the β -galactosidase to the mixture at a predetermined optimal concentration (e.g., 128 U/mL).^[1]
 - Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 45 minutes).^[1] These conditions should be optimized to maximize lactose hydrolysis while minimizing **epilactose** loss.
- **Enzyme Inactivation:** Stop the reaction by heat inactivation, for example, by heating the mixture to 100°C for 10 minutes.^[1]

Step 2: Removal of Monosaccharides by Fermentation

- **Microorganism Selection:** Use a microorganism capable of consuming glucose and galactose but not **epilactose**. Baker's yeast (*Saccharomyces cerevisiae*) is a suitable choice.^[1]
- **Fermentation:**
 - Introduce the yeast into the solution containing **epilactose** and the monosaccharides from Step 1.
 - Maintain the fermentation under optimal conditions for the yeast (e.g., 30°C with agitation).
 - Monitor the concentration of sugars periodically using HPLC.

- Termination: Once the monosaccharides are consumed, terminate the fermentation and separate the yeast cells from the **epilactose** solution by centrifugation.

Protocol 2: Purification by Crystallization and Ligand-Exchange Chromatography

This protocol combines a preliminary crystallization step with a high-resolution chromatography step.^[7]

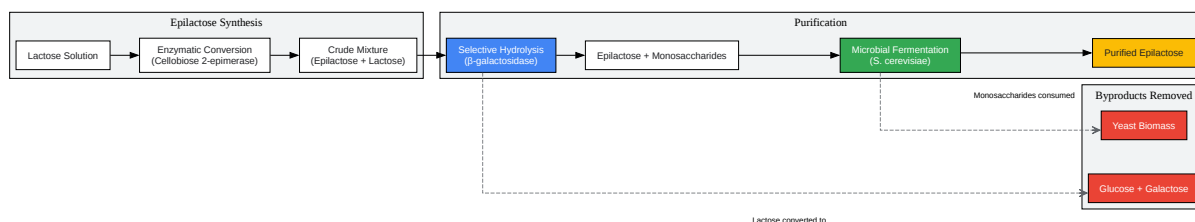
Step 1: Lactose Crystallization

- Concentrate the reaction mixture containing **epilactose** and a high concentration of unreacted lactose.
- Induce crystallization of lactose by lowering the temperature (e.g., to 6°C) and maintaining it for an extended period (e.g., 72 hours).^[7]
- Separate the crystallized lactose from the **epilactose**-rich supernatant by filtration or centrifugation.

Step 2: Ligand-Exchange Chromatography

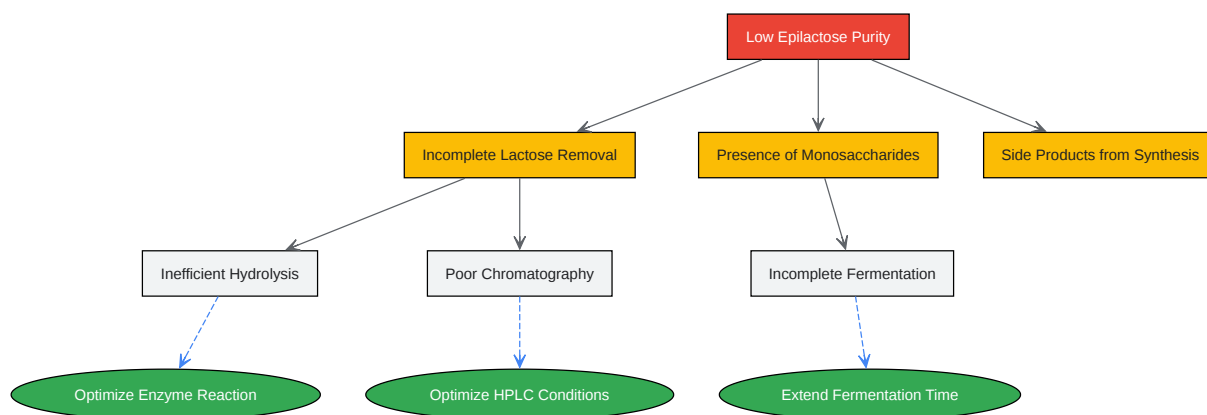
- Column and Mobile Phase: Use a semi-preparative HPLC system with a column suitable for sugar separations, such as a cation exchange resin in the sodium form.^[5] The mobile phase is typically deionized water.
- Chromatographic Separation:
 - Inject the supernatant from Step 1 into the HPLC system.
 - Perform the separation under optimized conditions of flow rate and temperature.
 - Collect the fractions corresponding to the **epilactose** peak.
- Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

Visualizations



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Caption: Workflow for enzymatic and microbial purification of **epilactose**.



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Caption: Troubleshooting logic for low **epilactose** purity.

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